molecular formula C20H21N5O3S2 B2702478 3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892739-02-5

3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

Cat. No. B2702478
CAS RN: 892739-02-5
M. Wt: 443.54
InChI Key: CAICUPCMRDGBSH-UHFFFAOYSA-N
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Description

The compound “3-[(4-Isopropylphenyl)sulfonyl]-5-morpholin-4-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a morpholine ring, a thieno ring, a triazolo ring, and a pyrimidine ring . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions, and the morpholine ring could participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions of the molecule, and its melting and boiling points would be influenced by the types of intermolecular forces present .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

4-[10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S2/c1-13(2)14-3-5-15(6-4-14)30(26,27)20-19-21-18(24-8-10-28-11-9-24)17-16(7-12-29-17)25(19)23-22-20/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAICUPCMRDGBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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